molecular formula C21H21N3O4S B1226602 N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Cat. No. B1226602
M. Wt: 411.5 g/mol
InChI Key: GHWBFHGCWMTBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research on synthetic compounds, including various small molecules, has been directed toward combating fungal pathogens affecting agriculture. For instance, a study reviews the efficacy of different synthetic compounds against Fusarium oxysporum, a fungus causing Bayoud disease in date palms. This research emphasizes the need for targeted molecules with specific antifungal pharmacophore sites, suggesting a potential area of application for complex compounds like N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide in developing antifungal agents (Kaddouri et al., 2022).

Environmental Persistence and Toxicity

The environmental fate and behavior of organic compounds, including their degradation products, are critical for assessing ecological risks. Studies have examined the occurrence and stability of various compounds, such as parabens and brominated flame retardants, in aquatic environments. These investigations provide insight into the persistence, potential toxicity, and environmental impact of synthetic chemicals, which is relevant for evaluating the ecological footprint of new synthetic compounds (Haman et al., 2015).

Drug Synthesis and Pharmaceutical Impurities

The synthesis of pharmaceutical compounds and the analysis of their impurities are significant for drug development and safety. Research focusing on novel synthesis methods and the characterization of impurities in drugs like proton pump inhibitors highlights the importance of understanding the chemical pathways and potential by-products in the synthesis of complex molecules, which could relate to the synthesis and safety evaluation of compounds like N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (Saini et al., 2019).

Antioxidant Activity Analysis

The determination of antioxidant activity is crucial for assessing the potential health benefits of new compounds. A review of analytical methods used in determining antioxidant activity could provide a framework for evaluating the antioxidant properties of complex synthetic compounds, suggesting another area of research application for N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (Munteanu & Apetrei, 2021).

properties

Product Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C21H21N3O4S/c1-13-7-6-9-18(14(13)2)24-20(16-11-29(26,27)12-17(16)23-24)22-21(25)15-8-4-5-10-19(15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)

InChI Key

GHWBFHGCWMTBRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
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N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
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N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
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N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Reactant of Route 5
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N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Reactant of Route 6
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N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

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